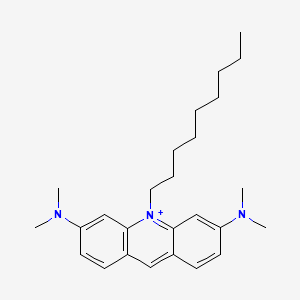

3,6-Bis(dimethylamino)-10-nonylacridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethyl-10-nonylacridin-10-ium-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N3/c1-6-7-8-9-10-11-12-17-29-25-19-23(27(2)3)15-13-21(25)18-22-14-16-24(28(4)5)20-26(22)29/h13-16,18-20H,6-12,17H2,1-5H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHKMESCAQLVOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999372 | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78125-98-1, 81650-07-9 | |

| Record name | N(10)-Nonylacridine orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078125981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-N-Nonylacridinium orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081650079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis(dimethylamino)-10-nonylacridin-10-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NONYLACRIDINE ORANGE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD9ROX569A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of 3,6-Bis(dimethylamino)-10-nonylacridinium (10-N-Nonyl Acridine Orange)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core mechanism and applications of 3,6-Bis(dimethylamino)-10-nonylacridinium, widely known in the scientific community as 10-N-Nonyl Acridine Orange (NAO). While structurally related to chemiluminescent acridinium compounds, NAO's primary utility in modern cell biology and diagnostics is as a highly specific fluorescent probe for mitochondria. Its mechanism is centered on a high-affinity interaction with cardiolipin, a unique phospholipid component of the inner mitochondrial membrane. This guide will dissect the molecular interactions governing this specificity, detail its spectral properties, and provide field-proven protocols for its application in assessing mitochondrial mass and dynamics, particularly in the context of apoptosis research.

Introduction: Beyond Chemiluminescence to a Specific Fluorescent Probe

The acridinium core structure is famously associated with a class of highly efficient chemiluminescent labels used in immunoassays. However, the addition of specific functional groups, such as the N-nonyl chain and dimethylamino substitutions in this compound (NAO), fundamentally alters its primary application from chemiluminescence to fluorescence-based mitochondrial staining. NAO has emerged as an indispensable tool for researchers, allowing for the quantification and visualization of mitochondria, largely independent of their energetic state, a feature that distinguishes it from potentiometric dyes like Rhodamine 123.[1]

NAO's utility stems from its specific binding to cardiolipin (CL), a dimeric phospholipid almost exclusively found in the inner mitochondrial membrane, where it plays a crucial role in the structure and function of the electron transport chain complexes.[2][3] This specificity allows NAO to serve as a reliable marker for mitochondrial content or mass within a cell.[1][4]

The Core Mechanism: A Tale of Two Interactions

The high-affinity and specific binding of NAO to cardiolipin is not a simple electrostatic attraction but a nuanced interplay of two key molecular forces:

-

Electrostatic Interaction: The core acridinium ring of NAO possesses a delocalized positive charge. Cardiolipin, with its unique dimeric structure, presents two phosphate groups, resulting in a net negative charge. The initial association between NAO and the inner mitochondrial membrane is driven by the electrostatic attraction between the cationic dye and the anionic cardiolipin headgroups.[3][5]

-

Hydrophobic Interaction: This is the critical determinant of NAO's high specificity for cardiolipin over other anionic phospholipids like phosphatidylserine and phosphatidylinositol.[2][3] The long, hydrophobic 10-nonyl alkyl chain of the NAO molecule inserts itself into the hydrophobic core of the lipid bilayer. The unique conical shape created by cardiolipin's four fatty acyl chains provides a favorable hydrophobic pocket for the nonyl group to embed.[2][6] This dual-interaction mechanism explains why NAO binds to cardiolipin with an affinity approximately 30 times greater than to other negatively charged phospholipids.[2][3]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Caption: Dual-interaction model of NAO binding to cardiolipin.

Upon binding, NAO molecules can exist in different states, which influences their fluorescent properties. At low concentrations or low cardiolipin density, NAO binds as a monomer, emitting green fluorescence. However, the structure of cardiolipin facilitates the close proximity of two bound NAO molecules, leading to the formation of dimers or stacks.[7][8] These aggregates exhibit a characteristic red-shifted fluorescence emission.[8] This property allows for ratiometric measurements and provides insights into the organization of cardiolipin within the membrane.

Spectral and Physicochemical Properties

The spectral characteristics of NAO are crucial for its application in fluorescence microscopy and flow cytometry.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈BrN₃ | [9] |

| Molecular Weight | 472.50 g/mol | [9] |

| Excitation Maximum (Methanol) | 495 nm | [2][10] |

| Emission Maximum (Methanol) | 522 nm (Green) | [10] |

| Emission Maximum (Bound to CL) | ~640 nm (Red, Dimer) | [8] |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [2][10] |

| Affinity Constant (Kₐ) for CL | 2 x 10⁶ M⁻¹ | [3] |

| Stoichiometry with CL | 2 moles of NAO per 1 mole of cardiolipin | [3][7] |

Key Applications and Experimental Protocols

NAO's unique properties make it a versatile tool for several key applications in cellular biology.

Quantification of Mitochondrial Mass

Because NAO staining is largely independent of the mitochondrial membrane potential, the total fluorescence intensity of a cell stained with NAO is proportional to its total mitochondrial mass.[1] This is a significant advantage over potentiometric dyes, whose uptake fluctuates with mitochondrial activity. Flow cytometry is the preferred method for quantitative analysis.

-

Cell Preparation: Harvest cells (e.g., 1 x 10⁶ cells) by centrifugation (300 x g, 5 minutes) and wash once with phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1 mL of pre-warmed culture medium or PBS containing the desired concentration of NAO. A typical starting concentration is 0.1 µM, but titration is recommended (0.05 µM to 5 µM).[11]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[2]

-

Washing: Centrifuge the cells and wash twice with PBS to remove unbound dye.

-

Resuspension: Resuspend the final cell pellet in 0.5 mL of PBS for analysis.

-

Analysis: Acquire data on a flow cytometer using a 488 nm excitation laser and collect the emission using a green filter (e.g., 525/30 nm bandpass).[2] The mean fluorescence intensity (MFI) of the cell population correlates with the average mitochondrial mass.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Flow cytometry workflow for NAO staining.

Assessment of Apoptosis

During the early stages of apoptosis, cardiolipin is oxidized and translocated from the inner to the outer mitochondrial membrane. NAO preferentially binds to the reduced form of cardiolipin.[12] Therefore, the oxidation of cardiolipin during apoptosis leads to a decrease in NAO binding and a corresponding reduction in cellular fluorescence, which can be detected by flow cytometry.[12] This provides a method to monitor an early apoptotic event that precedes caspase activation and DNA fragmentation.

Fluorescence Microscopy of Mitochondria

NAO is also used for visualizing mitochondrial morphology and distribution within living cells.

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Staining: Replace the culture medium with fresh, pre-warmed medium containing NAO (e.g., 20-100 nM).[2]

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Imaging: Image the live cells directly without washing, or after a gentle wash with fresh medium. Use standard FITC/GFP filter sets (Excitation ~490 nm, Emission ~525 nm). Confocal microscopy is recommended for resolving mitochondrial structure.[2]

Synthesis Overview

This compound bromide (NAO) is synthesized via an N-alkylation reaction. The precursor, 3,6-bis(dimethylamino)acridine (Acridine Orange base), is reacted with an alkylating agent, 1-bromononane, in a suitable solvent like toluene or chloroform under reflux conditions.[2] The product is then purified, typically by chromatography.

dot graph TD { node [shape=plaintext, fontname="Arial", fontsize=11]; A [label="3,6-Bis(dimethylamino)acridine"]; B [label="1-Bromononane"]; C [label="Toluene/CHCl₃, Reflux"]; D [label="this compound bromide (NAO)"];

} Caption: Synthesis scheme for NAO.

Conclusion

This compound (NAO) is a powerful and specific fluorescent probe whose mechanism is rooted in a dual electrostatic and hydrophobic interaction with mitochondrial cardiolipin. This specificity makes it an invaluable tool for the reliable quantification of mitochondrial mass and the study of mitochondrial involvement in cellular processes like apoptosis. Its utility in flow cytometry and fluorescence microscopy provides researchers with robust methods to investigate mitochondrial biology, offering distinct advantages over membrane potential-dependent dyes. Understanding its core mechanism is key to the proper design and interpretation of experiments in cell biology and drug development.

References

-

Abel, S., et al. (2007). Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization. Mol Pharm, 4(5), 767-781. [Link]

-

Septin-Velez, P., et al. (1989). 10-N Nonyl-Acridine Orange: A Fluorescent Probe Which Stains Mitochondria Independently of Their Energetic State. Biochem Biophys Res Commun, 164(1), 185-90. [Link]

-

Galeotti, T., et al. (1998). Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models. Anal Biochem, 262(2), 169-78. [Link]

-

Efimova, I., et al. (2023). Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling. Int J Mol Sci, 24(4), 3915. [Link]

-

Ow, Y. L. P., et al. (2011). Fluorescent Determination of Cardiolipin Using 10-N-Nonyl Acridine Orange. Molecules, 16(11), 9345-9357. [Link]

-

Ow, Y. L. P., et al. (2011). Fluorescent Determination of Cardiolipin Using 10-N-nonyl Acridine Orange. Molecules, 16(11), 9345-9357. [Link]

-

Petit, J. M., et al. (1992). 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria. Eur J Biochem, 209(1), 267-73. [Link]

-

Tyurina, Y. Y., et al. (2000). Flow-Cytometry Assay for Apoptosis Using Fluorophor 10-N-Nonyl Acridine Orange. Methods in Enzymology, 322, 285-292. [Link]

-

Keij, J. F., et al. (2000). Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs. Cytometry, 39(3), 203-10. [Link]

-

Galluzzi, L., et al. (2012). Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: A study on different experimental models. Methods Enzymol, 512, 285-300. [Link]

-

Kalyanaraman, B., et al. (2017). Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress. Methods Mol Biol, 1567, 125-134. [Link]

-

Efimova, I., et al. (2023). Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling. Int J Mol Sci, 24(4), 3915. [Link]

Sources

- 1. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 10-nonylacridine orange bromide | 75168-11-5 [chemnet.com]

- 10. biotium.com [biotium.com]

- 11. Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3,6-Bis(dimethylamino)-10-nonylacridinium spectral properties

An In-Depth Technical Guide to the Spectral Properties of 3,6-Bis(dimethylamino)-10-nonylacridinium

Abstract

This technical guide provides a comprehensive overview of the spectral and photophysical properties of this compound bromide, commonly known as 10-Nonyl Acridine Orange (NAO). Designed for researchers, cell biologists, and drug development professionals, this document delves into the core characteristics of NAO, explaining the causality behind its unique environmental sensitivity and its application as a robust fluorescent probe. We will explore its absorption and emission characteristics, the profound spectral shifts induced by its interaction with the mitochondrial lipid cardiolipin, and its relative insensitivity to physiological pH. Furthermore, this guide provides detailed, field-proven protocols for its use in quantifying mitochondrial mass by flow cytometry, emphasizing self-validating methodologies to ensure data integrity.

Introduction: Beyond the Core Chromophore

Acridine orange (AO) is a well-established fluorescent dye known for its metachromatic properties, enabling it to differentially stain nucleic acids.[1] The addition of a 10-nonyl alkyl chain to the acridine nitrogen transforms the molecule into 10-Nonyl Acridine Orange (NAO), a potent, lipophilic cationic probe with a distinct set of applications.[2] This structural modification fundamentally alters the dye's behavior in biological systems. The nonyl chain provides a hydrophobic anchor, driving the probe's accumulation within the lipid-rich inner mitochondrial membrane, largely independent of the mitochondrial membrane potential (ΔΨm).[3]

NAO's primary utility stems from its high-affinity interaction with cardiolipin (CL), a unique dimeric phospholipid almost exclusively found in the inner mitochondrial membrane.[2][4] This specific binding allows NAO to serve as a reliable tool for quantifying mitochondrial mass and assessing mitochondrial dynamics during cellular processes like apoptosis.[2] Understanding the spectral consequences of this interaction is paramount for its effective application.

Physicochemical and Core Spectral Properties

The foundational characteristics of a fluorescent probe dictate its utility. NAO is an orange/red powder with excellent solubility in organic solvents such as methanol, ethanol, and DMSO.[2]

Core Photophysical Parameters

The core spectral properties of NAO in a monomeric state (e.g., in dilute methanol) are well-characterized. The acridine chromophore gives rise to strong absorption in the blue-green region of the spectrum, leading to bright green fluorescence.

| Property | Value | Solvent / Condition | Source(s) |

| Chemical Formula | C₂₆H₃₈BrN₃ | N/A | [5] |

| Molecular Weight | 472.5 g/mol | N/A | [5] |

| Absorption Max (λ_abs) | ~495 nm | Methanol | [1][2] |

| Emission Max (λ_em) | ~522 nm | Methanol | [2] |

| Molar Absorptivity (ε) | ~84,000 M⁻¹cm⁻¹ | Methanol (at 495 nm) | [1] |

| Quantum Yield (Φ) | Not explicitly quantified, but observed to be similar to other 10-N-alkyl acridine orange analogues. | Methanol | [1] |

| Fluorescence Lifetime (τ) | Data not readily available in peer-reviewed literature. | N/A |

Table 1: Summary of Physicochemical and Spectral Properties of 10-Nonyl Acridine Orange (NAO).

Environmental Influences on Spectral Properties

The true power of NAO as a probe is revealed in its response to its microenvironment. Unlike many dyes that are sensitive to a wide range of factors, NAO's fluorescence is remarkably stable under some conditions (like changing pH) but exquisitely sensitive to others (cardiolipin binding).

pH Independence

A critical feature for any probe used in live-cell imaging is its stability across physiological pH ranges. Drastic pH changes can alter the protonation state of a fluorophore, affecting its electronic structure and thus its spectral properties. Experimental evidence shows that NAO does not exhibit a pK in the pH range of 2.3 to 10.0.[6] This indicates that its charge and fluorescence characteristics remain stable throughout the pH fluctuations that can occur within cellular compartments, lending significant robustness to experimental measurements.

The Cardiolipin Interaction: A Defining Spectral Shift

The defining characteristic of NAO is its interaction with cardiolipin (CL).[4] In the relatively aqueous environment of the mitochondrial intermembrane space or when unbound, NAO exists as a monomer and fluoresces green (~525 nm).[7] However, the unique structure of cardiolipin, with its four acyl chains and two phosphate headgroups, creates a high-density negative charge and a hydrophobic surface within the inner mitochondrial membrane.[1]

This environment promotes the binding and aggregation of NAO molecules. The binding mechanism is twofold:

-

Electrostatic Interaction: The cationic acridinium ring of NAO is electrostatically attracted to the two anionic phosphate groups of a single cardiolipin molecule.[5]

-

Hydrophobic Interaction: The nonyl chain inserts into the hydrophobic membrane core, anchoring the dye, while hydrophobic forces between adjacent, closely packed acridine chromophores stabilize the formation of dimers.[5]

This dimerization is the crucial event that leads to a dramatic change in spectral properties. The formation of these aggregates causes a significant red-shift in the emission spectrum. When bound to cardiolipin in a 2:1 (NAO:CL) stoichiometry, the dye exhibits a red fluorescence with an emission maximum around 640 nm.[7][8] This metachromatic shift from green to red fluorescence is the basis for quantifying cardiolipin content and, by extension, mitochondrial mass.[5][7]

Experimental Protocols for Spectral Characterization

To ensure trustworthy and reproducible results, protocols must be robust and contain internal controls. Here, we outline a self-validating workflow for measuring mitochondrial mass using NAO with flow cytometry.

Protocol: Mitochondrial Mass Assessment by Flow Cytometry

This protocol is designed to quantify changes in mitochondrial mass in a cell population. The inclusion of a mitochondrial uncoupler control is a critical step to validate that the NAO signal is largely independent of membrane potential in the specific cell type and conditions being tested.

Workflow Overview:

Sources

- 1. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Spectrum [Nonyl Acridine Orange] | AAT Bioquest [aatbio.com]

The Dance of Molecules: A Technical Guide to the Interaction of NAO Dye with Mitochondrial Cardiolipin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate molecular interactions between the fluorescent probe 10-N-nonyl acridine orange (NAO) and mitochondrial cardiolipin (CL), a cornerstone technique for investigating mitochondrial function and cellular apoptosis. We will move beyond simple protocols to explore the underlying principles, empowering researchers to design robust experiments and interpret their data with confidence.

The Protagonists: Unveiling NAO and Cardiolipin

1.1. 10-N-Nonyl Acridine Orange (NAO): A Fluorescent Reporter

NAO is a lipophilic cationic dye belonging to the acridine orange family.[1][2] Its structure, characterized by a planar acridine ring system and a nonyl alkyl chain, dictates its interaction with cellular membranes. The quaternary ammonium group confers a positive charge, crucial for its initial electrostatic attraction to negatively charged membrane components.[1][3] The nonyl chain facilitates its insertion into the hydrophobic core of the lipid bilayer.[3][4]

1.2. Cardiolipin (CL): The Signature Phospholipid of Mitochondria

Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane (IMM), where it can constitute up to 20% of the total phospholipid content.[5][6][7][8] Its distinctive structure, consisting of two phosphatidic acid moieties linked by a glycerol backbone, results in four fatty acyl chains and two ionizable phosphate groups.[9] This architecture imparts a conical shape to the molecule and a net negative charge, playing a pivotal role in the IMM's structure and function.[7][9]

Cardiolipin is essential for the optimal function of numerous enzymes involved in mitochondrial energy metabolism, including the respiratory chain complexes.[5][6] It also plays a critical role in mitochondrial dynamics, cristae formation, and the initiation of apoptosis.[7][8][9]

The Interaction: A Tale of Electrostatics and Hydrophobicity

The specific and high-affinity binding of NAO to cardiolipin is a two-step process, driven by a combination of electrostatic and hydrophobic forces.[1][3]

-

Electrostatic Attraction: The positively charged quaternary ammonium group of NAO is electrostatically attracted to the two negatively charged phosphate groups of a single cardiolipin molecule.[1][3] This initial interaction brings the dye into close proximity with the IMM.

-

Hydrophobic Interaction and Dimerization: The unique structure of cardiolipin, with its two closely spaced phosphate groups, allows for the binding of two NAO molecules.[1][10] The nonyl chains of the NAO molecules insert into the hydrophobic core of the membrane, and the planar acridine rings of the two adjacent NAO molecules engage in hydrophobic stacking interactions.[1][3] This dimerization is the key to the characteristic spectral shift of NAO upon binding to cardiolipin.

This stoichiometric relationship of 2 NAO molecules per 1 cardiolipin molecule is fundamental for quantitative analysis.[1][10]

Diagram of NAO-Cardiolipin Interaction

Caption: A simplified model of the 2:1 interaction between NAO and cardiolipin.

Spectral Characteristics: The Readout of Interaction

The binding and dimerization of NAO on cardiolipin lead to a significant change in its fluorescence properties. When in a monomeric state (e.g., in solution or bound to other phospholipids), NAO exhibits an excitation maximum around 495 nm and an emission maximum around 519 nm, resulting in green fluorescence.[11][12] However, upon forming dimers on cardiolipin, the fluorescence spectrum undergoes a red shift. The excitation maximum shifts to approximately 490 nm, and the emission maximum shifts to around 640 nm.[13][14]

This spectral shift is the basis for quantifying cardiolipin content. The decrease in green fluorescence or the increase in red fluorescence can be measured to determine the amount of NAO bound to cardiolipin.

| State of NAO | Excitation Max (nm) | Emission Max (nm) | Observed Color |

| Monomeric | ~495 | ~519 | Green |

| Dimeric (on CL) | ~490 | ~640 | Red |

Experimental Protocols: A Practical Guide

4.1. In Vitro Quantification of Cardiolipin in Solution

This protocol is adapted for the quantification of cardiolipin in solution using a standard fluorometer.[15][16]

Materials:

-

10-N-nonyl acridine orange (NAO) stock solution (e.g., 1 mM in DMSO)

-

Cardiolipin (CL) standards of known concentrations

-

Methanol

-

Purified water

-

Fluorometer

Procedure:

-

Prepare a 50% methanol/50% water solvent. This solvent composition has been shown to provide a stable fluorescence signal for the NAO-CL interaction.[15][16]

-

Prepare a working solution of NAO. A final concentration of 20 µM NAO in the 50% methanol/water solvent is often effective.[15][16]

-

Prepare a standard curve. Create a series of cardiolipin dilutions in the 50% methanol/water solvent (e.g., 0.2-10 µM).[15][16]

-

Incubate. Mix the NAO working solution with the cardiolipin standards and samples. Incubate in the dark for 3 to 15 minutes to allow the interaction to stabilize.[15][16]

-

Measure fluorescence. Set the excitation wavelength to 518 nm and the emission wavelength to 530 nm.[15][16] Note that these wavelengths may need optimization depending on the instrument.

-

Analyze data. Plot the fluorescence intensity against the cardiolipin concentration to generate a standard curve. The fluorescence response is typically inversely linear with the cardiolipin concentration.[15][16] Use the standard curve to determine the cardiolipin concentration in your unknown samples.

4.2. Staining of Cardiolipin in Live Cells for Microscopy

This protocol provides a general guideline for staining mitochondria in live cells using NAO for fluorescence microscopy.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

10-N-nonyl acridine orange (NAO) stock solution (e.g., 1 mM in DMSO)

-

Physiological buffer (e.g., PBS or HBSS)

-

Fluorescence microscope with appropriate filter sets for green and red fluorescence

Procedure:

-

Prepare NAO staining solution. Dilute the NAO stock solution in the physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Stain cells. Remove the culture medium from the cells and add the NAO staining solution.

-

Incubate. Incubate the cells at 37°C for 10-30 minutes, protected from light.

-

Wash. Remove the staining solution and wash the cells twice with the physiological buffer.

-

Image. Immediately image the cells using a fluorescence microscope. Use a filter set for green fluorescence to visualize NAO monomers and a filter set for red fluorescence to visualize NAO dimers bound to cardiolipin.

Workflow for Cellular Staining and Imaging

Caption: A streamlined workflow for staining live cells with NAO.

Critical Considerations and Scientific Integrity

While NAO is a powerful tool, its use requires careful consideration of its limitations to ensure trustworthy and accurate results.

5.1. The Influence of Mitochondrial Membrane Potential

A significant caveat in the use of NAO in living cells is its dependence on the mitochondrial membrane potential (ΔΨm).[2] As a lipophilic cation, NAO accumulation in mitochondria is driven, in part, by the negative-inside ΔΨm.[2] Depolarization of the mitochondria can lead to a redistribution of the dye and a decrease in the NAO signal, which could be misinterpreted as a loss of cardiolipin.[2] Therefore, it is crucial to use appropriate controls, such as co-staining with a ΔΨm-independent mitochondrial marker or using mitochondrial uncouplers like FCCP to assess the contribution of ΔΨm to NAO staining.

5.2. Specificity and Off-Target Binding

While NAO shows a high affinity for cardiolipin, it can also bind to other negatively charged phospholipids, such as phosphatidylinositol and phosphatidylserine, albeit with lower affinity.[1] At high concentrations, non-specific binding can become a concern. It is therefore essential to use the lowest effective concentration of NAO and to perform control experiments with liposomes of defined lipid compositions to validate the specificity of the interaction in your experimental system.

5.3. NAO in Apoptosis Studies

NAO is frequently used to monitor changes in cardiolipin during apoptosis. During apoptosis, cardiolipin can be translocated to the outer mitochondrial membrane and undergo peroxidation.[9][17] Peroxidation of cardiolipin can decrease its affinity for NAO.[17] The externalization of cardiolipin on the cell surface of apoptotic cells has also been reported.[18] When interpreting NAO fluorescence changes in the context of apoptosis, it is important to consider these dynamic events.

Conclusion: A Versatile but Nuanced Tool

10-N-nonyl acridine orange remains a valuable fluorescent probe for the study of mitochondrial cardiolipin. Its unique interaction, leading to a characteristic spectral shift, provides a powerful tool for both quantification and visualization. However, as with any scientific technique, a thorough understanding of its underlying principles and limitations is paramount. By approaching its use with scientific rigor and incorporating the necessary controls, researchers can harness the full potential of NAO to unravel the complex roles of cardiolipin in mitochondrial biology and disease.

References

- Fluorescent Determination of Cardiolipin Using 10-N-Nonyl Acridine Orange. (2025).

-

Fluorescent Determination of Cardiolipin Using 10-N-nonyl Acridine Orange - PubMed. (n.d.). PubMed. [Link]

-

10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed. (1992). PubMed. [Link]

-

Cardiolipin - Wikipedia. (n.d.). Wikipedia. [Link]

-

A Superior Fluorescent Probe for Detection of Cardiolipin - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed. (2002). PubMed. [Link]

-

Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed. (2004). PubMed. [Link]

-

Cardiolipin Regulates Mitochondrial Ultrastructure and Function in Mammalian Cells - PMC. (2022). National Institutes of Health. [Link]

-

Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

-

The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases - MDPI. (n.d.). MDPI. [Link]

-

Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - NIH. (n.d.). National Institutes of Health. [Link]

-

Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: A study on different experimental models - ResearchGate. (2004). ResearchGate. [Link]

- Early Changes in Intramitochondrial Cardiolipin Distribution during Apoptosis1. (n.d.).

-

Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling - MDPI. (2023). MDPI. [Link]

-

Cardiolipin on the surface of apoptotic cells as a possible trigger for antiphospholipid antibodies - PMC - NIH. (n.d.). National Institutes of Health. [Link]

Sources

- 1. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the Formation of Intermolecular Complexes of Fluorescent Probe 10-N-Nonyl Acridine Orange with Cardiolipin and Phosphatidylglycerol in Bacterial Plasma Membrane by Molecular Modeling [mdpi.com]

- 4. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiolipin - Wikipedia [en.wikipedia.org]

- 6. Cardiolipin Regulates Mitochondrial Ultrastructure and Function in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 10. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotium.com [biotium.com]

- 12. caymanchem.com [caymanchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Acridine Orange 10-Nonyl Bromide | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescent determination of cardiolipin using 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cardiolipin on the surface of apoptotic cells as a possible trigger for antiphospholipid antibodies - PMC [pmc.ncbi.nlm.nih.gov]

10-N-Nonyl Acridine Orange (NAO): An In-Depth Technical Guide for Cellular and Mitochondrial Analysis

Abstract

10-N-Nonyl Acridine Orange (NAO) is a lipophilic cationic fluorescent dye that has become an indispensable tool in cellular biology, particularly for the investigation of mitochondria. Its utility stems from a high-affinity and specific interaction with cardiolipin (CL), a phospholipid almost exclusively located in the inner mitochondrial membrane (IMM). This guide provides a comprehensive technical overview of the chemical structure, mechanism of action, and practical applications of NAO for researchers, scientists, and drug development professionals. We will explore its physicochemical and spectral properties, delve into the causality behind its selective mitochondrial staining, and provide detailed, field-proven protocols for its use in fluorescence microscopy and flow cytometry.

Introduction: The Need for Precise Mitochondrial Probes

Mitochondria are dynamic organelles central to cellular bioenergetics, metabolism, signaling, and apoptosis.[1] Consequently, the ability to accurately assess mitochondrial content, morphology, and health is critical in numerous fields, from fundamental cell biology to neurodegenerative disease research and oncology drug development. While many fluorescent probes target mitochondria, they often rely on the mitochondrial membrane potential (ΔΨm).[2][3] This dependency can be a confounding factor, as many experimental conditions and disease states alter ΔΨm, making it difficult to distinguish between changes in mitochondrial mass and changes in mitochondrial activity.

10-N-Nonyl Acridine Orange (NAO) overcomes this limitation. It is a metachromatic dye that stains mitochondria in a manner largely independent of the membrane potential, providing a more reliable readout of mitochondrial mass and, specifically, the content of cardiolipin.[2][3][4] This unique property allows researchers to decouple changes in mitochondrial content from changes in their energetic state, offering a clearer window into cellular physiology.

Chemical and Physical Properties of 10-N-Nonyl Acridine Orange

A thorough understanding of the chemical and physical characteristics of NAO is fundamental to its effective application and the interpretation of experimental results.

2.1. Chemical Structure

NAO is a derivative of acridine orange, characterized by the addition of a nine-carbon alkyl (nonyl) chain at the N10 position of the acridine ring. This nonyl chain imparts the lipophilic character necessary for the dye to passively cross the plasma membrane and subsequently accumulate within the lipid-rich environment of the inner mitochondrial membrane. The core structure consists of a tricyclic aromatic acridine ring system with dimethylamino groups at the 3 and 6 positions, which are crucial for its fluorescent properties.

Caption: Chemical structure of 10-N-nonyl acridinium bromide.

2.2. Physicochemical and Spectral Data

The key properties of NAO are summarized in the table below. These values are essential for preparing stock solutions, designing optical filter sets for imaging, and understanding the dye's behavior in different solvent environments.

| Property | Value | Source |

| Formal Name | 3,6-bis(dimethylamino)-10-nonyl-acridinium, monobromide | [5] |

| Molecular Formula | C₂₆H₃₈BrN₃ | [2][5] |

| Molecular Weight | 472.50 g/mol | [5] |

| CAS Number | 75168-11-5 | [2][5] |

| Appearance | Orange to red solid/powder | [2] |

| Solubility | Soluble in DMSO, DMF, and Ethanol | [2][5] |

| Excitation (λex) | ~490-496 nm | [2][5][6] |

| Emission (λem) | ~510-525 nm (as monomer, green) | [2][5][6] |

| Extinction Coefficient (ε) | ~63,000 cm⁻¹M⁻¹ in Methanol | [2] |

Mechanism of Action: The NAO-Cardiolipin Interaction

The specificity of NAO for mitochondria is not simply due to its lipophilic and cationic nature, but is fundamentally driven by its high affinity for cardiolipin (CL).[1] CL is a unique dimeric phospholipid, containing four acyl chains, that constitutes approximately 20% of the total lipid composition of the inner mitochondrial membrane.[7]

3.1. The Binding Process

The interaction between NAO and CL is a two-step process governed by distinct molecular forces:

-

Electrostatic Attraction: The positively charged quaternary nitrogen of the NAO acridine ring is electrostatically attracted to the negatively charged phosphate groups of the cardiolipin headgroup.[8] This initial interaction helps concentrate the dye at the surface of the inner mitochondrial membrane.

-

Hydrophobic Interaction & Dimerization: Once localized, the nonyl chain anchors the dye within the hydrophobic lipid bilayer. The planar acridine rings of adjacent NAO molecules can then stack, driven by hydrophobic interactions. This process is highly facilitated by the unique structure of cardiolipin, which acts as a scaffold. The stoichiometry of this interaction is approximately two NAO molecules per one cardiolipin molecule.[7][8]

This specific, high-affinity binding is in stark contrast to its interaction with other phospholipids like phosphatidylserine and phosphatidylinositol, for which it has a much lower affinity.[5][8]

3.2. Fluorescence Shift upon Binding

A key feature of NAO is its metachromatic property. When NAO binds to cardiolipin and forms dimers or aggregates, its fluorescence emission spectrum undergoes a significant red-shift.

-

Monomeric NAO: In dilute solutions or when bound to other cellular components, NAO exists as a monomer and fluoresces green, with an emission maximum around 525 nm.[6]

-

Dimeric/Aggregated NAO: When bound to cardiolipin, the close proximity of NAO molecules leads to the formation of H-dimers. This stacking interaction alters the electronic state of the chromophore, causing a shift in the emission maximum to the red region of the spectrum (~640 nm).[6]

This spectral shift is the basis for quantitative assays. The green fluorescence is often used to measure mitochondrial mass, while the red fluorescence can provide a more direct measure of cardiolipin content.[6]

Caption: Mechanism of NAO interaction with the inner mitochondrial membrane.

Experimental Protocols for Mitochondrial Analysis with NAO

The following protocols provide a robust framework for using NAO in common cell analysis applications. As with any protocol, optimization for specific cell types and experimental systems is highly recommended.

4.1. Reagent Preparation

Causality: A high-concentration, anhydrous DMSO stock is critical for stability and preventing dye precipitation. DMSO is hygroscopic, so using a fresh, high-quality source prevents the introduction of water which can affect solubility and performance.

-

NAO Stock Solution (10 mM): Dissolve 1 mg of 10-N-Nonyl Acridine Orange (MW: 472.5 g/mol ) in 211.6 µL of high-quality, anhydrous DMSO.

-

Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store protected from light at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months).[6]

4.2. Protocol 1: Live-Cell Staining for Fluorescence Microscopy

This protocol is designed for visualizing mitochondrial content and morphology in living, adherent cells.

Self-Validating System: The inclusion of a mitochondrial uncoupler like FCCP or CCCP serves as a critical control. While NAO staining is largely potential-independent, some minor accumulation can be driven by ΔΨm.[5][9] Depolarizing the mitochondria and observing minimal change in NAO fluorescence validates that the signal is primarily reporting on cardiolipin content/mitochondrial mass.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 60-80%).

-

Working Solution Preparation: Dilute the 10 mM NAO stock solution in pre-warmed, serum-free cell culture medium or a buffered salt solution (like HBSS) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the NAO working solution and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed medium or PBS to remove unbound dye.

-

Imaging: Add fresh, pre-warmed medium (containing serum is acceptable for imaging) to the cells. Image immediately using a fluorescence microscope equipped with appropriate filter sets (e.g., FITC/GFP channel for green fluorescence). Use excitation around 488 nm and collect emission between 500-550 nm.[1]

4.3. Protocol 2: Quantitative Analysis by Flow Cytometry

This protocol allows for the quantification of mitochondrial mass in a cell population.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells by trypsinization or gentle scraping and prepare a single-cell suspension in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add NAO stock solution directly to the cell suspension to a final concentration of 1-10 µM.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the cells directly without washing on a flow cytometer. Excite with a 488 nm blue laser and collect the emission signal in the green channel (e.g., 525/530 nm bandpass filter).[1] The mean fluorescence intensity of the cell population is proportional to the average mitochondrial mass.

Caption: General experimental workflows for using NAO.

Applications in Research and Drug Development

The unique properties of NAO make it a versatile tool for a wide range of applications:

-

Quantification of Mitochondrial Mass: NAO is widely used to measure changes in mitochondrial content (biogenesis or mitophagy) in response to genetic manipulation, drug treatment, or environmental stress.[2][5]

-

Apoptosis Research: During the early stages of apoptosis, cardiolipin is oxidized and translocated to the outer mitochondrial membrane.[10] Since NAO preferentially binds to the reduced form of cardiolipin, a decrease in NAO fluorescence can be an early indicator of apoptotic events.[7][10]

-

Drug Discovery and Toxicology: NAO can be used in high-throughput screening assays to identify compounds that alter mitochondrial mass or induce mitochondrial toxicity.

-

Multidrug Resistance Studies: The dye has been employed to study the mechanisms of multidrug resistance in cancer cells.[2]

Limitations and Considerations

While NAO is a powerful tool, researchers must be aware of its limitations to ensure accurate data interpretation:

-

Membrane Potential Dependence: Although often cited as potential-independent, several studies have shown that NAO accumulation can be partially influenced by a very high mitochondrial membrane potential, and depolarization can cause some redistribution of the dye.[5][9] Therefore, using appropriate controls is crucial.

-

Cytotoxicity: Like many fluorescent probes, NAO can be cytotoxic at higher concentrations or with prolonged incubation times. It is essential to determine the lowest effective concentration for each cell type.

-

Specificity: While highly specific for cardiolipin over other phospholipids, interactions with other cellular components cannot be entirely ruled out, especially at high concentrations.[1]

Conclusion

10-N-Nonyl Acridine Orange is a scientifically robust and validated fluorescent probe for assessing mitochondrial mass through its specific, high-affinity binding to cardiolipin. Its relative independence from mitochondrial membrane potential provides a distinct advantage over other mitochondrial dyes, allowing for a more direct quantification of mitochondrial content. By understanding its chemical properties, mechanism of action, and the causality behind established protocols, researchers can effectively leverage NAO to gain critical insights into mitochondrial biology in both health and disease, advancing fields from fundamental research to therapeutic development.

References

-

ResearchGate. (n.d.). Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: A study on different experimental models. Retrieved January 16, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Fluorescent Determination of Cardiolipin Using 10-N-Nonyl Acridine Orange. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020). Has anyone used Nonyl Acridine Orange (Acridine Orange 10-Nonyl Bromide) for mitochondrial mass measurement? Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: Implications for assays of cardiolipin and mitochondrial mass. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). 10-N Nonyl-Acridine Orange: A Fluorescent Probe Which Stains Mitochondria Independently of Their Energetic State. Retrieved January 16, 2026, from [Link]

-

DeNovix. (n.d.). Acridine Orange Assay Protocol | Technical Note 182. Retrieved January 16, 2026, from [Link]

-

PubMed. (n.d.). 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Flow-Cytometry Assay for Apoptosis Using Fluorophor 10-N-Nonyl Acridine Orange. Retrieved January 16, 2026, from [Link]

Sources

- 1. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Nonyl acridine orange *CAS 75168-11-5* | AAT Bioquest [aatbio.com]

- 4. 10-N nonyl-acridine orange: a fluorescent probe which stains mitochondria independently of their energetic state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 10N-nonyl acridine orange interacts with cardiolipin and allows the quantification of this phospholipid in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Nonyl Acridine Orange (NAO)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the photophysical properties of 10-N-nonyl acridine orange (NAO), a crucial fluorescent probe for studying mitochondrial function and cardiolipin dynamics. Moving beyond a simple recitation of facts, this document delves into the causality behind its unique spectral behavior, offering field-proven insights to empower your research and development endeavors.

Introduction: The Significance of Nonyl Acridine Orange in Mitochondrial Research

Nonyl acridine orange (NAO) is a lipophilic cationic dye belonging to the acridine family. Its chemical structure, featuring a nonyl alkyl chain, facilitates its partitioning into cellular membranes, with a remarkable specificity for the inner mitochondrial membrane. This specificity is primarily attributed to its strong interaction with cardiolipin (CL), a unique dimeric phospholipid almost exclusively found in this membrane.

The ability of NAO to selectively accumulate in mitochondria and report on the presence and organization of cardiolipin has made it an indispensable tool in various fields, including cell biology, toxicology, and drug discovery. Understanding its photophysical properties is paramount for the accurate interpretation of experimental data and the design of robust assays.

Core Photophysical Properties of Nonyl Acridine Orange

The interaction of NAO with its environment governs its spectral characteristics. Here, we dissect the key photophysical parameters that define this versatile probe.

Absorption and Emission Spectra

In its monomeric form, typically observed in dilute solutions of organic solvents like methanol, NAO exhibits a characteristic absorption and emission profile in the visible range.

| Property | Wavelength (nm) | Molar Extinction Coefficient (ε) in Methanol (M⁻¹cm⁻¹) | Reference |

| Absorption Maximum (λabs) | ~495 | ~84,000 | [1] |

| Emission Maximum (λem) | ~519-525 | Not Applicable | [2][3] |

These spectral properties are attributed to the π-conjugated system of the acridine ring. The large molar extinction coefficient signifies a high probability of light absorption, making NAO a bright fluorescent probe.

The Influence of Environment: Solvatochromism

The photophysical properties of acridine dyes, including NAO, are sensitive to the polarity of their environment. While specific quantitative data for NAO across a wide range of solvents is not extensively published, studies on the parent compound, acridine orange, demonstrate a noticeable solvatochromic effect. Generally, an increase in solvent polarity can lead to shifts in the absorption and emission maxima. For instance, in aqueous solutions, acridine orange exhibits a peak at 491 nm, characteristic of the monomeric state, with a shoulder at around 470 nm indicating the formation of dimers in this more polar environment[4]. The fluorescence lifetime of the related compound acridine is also significantly affected by the solvent, decreasing drastically in the presence of alcohols in water, suggesting preferential solvation by the more hydrophobic alcohol molecules[5].

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence lifetime of acridine derivatives is also highly dependent on their environment. For instance, the lifetime of acridine in pure water is approximately 11.5 ns, which dramatically decreases in the presence of ethanol[5]. Although specific lifetime values for NAO are scarce, it is expected to follow a similar trend, with changes in its microenvironment, such as binding to cardiolipin, significantly altering its excited-state dynamics.

The Crucial Interaction with Cardiolipin: A Mechanistic Deep Dive

The utility of NAO as a mitochondrial probe is intrinsically linked to its specific and high-affinity interaction with cardiolipin.

Binding Stoichiometry and Affinity

NAO binds to negatively charged phospholipids, but it exhibits a significantly higher affinity for cardiolipin. The stoichiometry of this interaction is a key factor in its spectral response. It has been demonstrated that two molecules of NAO associate with one molecule of cardiolipin[6]. This 2:1 stoichiometry is crucial for the characteristic spectral changes observed upon binding.

The "Red Shift": A Hallmark of Cardiolipin Binding

Upon binding to cardiolipin, NAO undergoes a significant change in its fluorescence emission spectrum, characterized by a shift to longer wavelengths (a "red shift"). The emission maximum of the NAO-cardiolipin complex is observed at approximately 640 nm[5]. This phenomenon is attributed to the formation of NAO dimers or aggregates on the cardiolipin-rich membrane surface[6]. The close proximity of the NAO molecules in these aggregates leads to exciton coupling, altering the energy of the excited state and resulting in the red-shifted emission.

This spectral shift provides a powerful tool for not only visualizing mitochondria but also for quantifying the cardiolipin content within them.

Caption: Mechanism of NAO fluorescence shift upon binding to cardiolipin.

Practical Considerations and Experimental Protocols

The successful application of NAO in research necessitates careful consideration of experimental conditions and adherence to validated protocols.

The Role of Mitochondrial Membrane Potential

While NAO is often described as a mitochondrial mass probe whose staining is independent of the mitochondrial membrane potential (ΔΨm), several studies have shown that its accumulation and retention within mitochondria are, to some extent, dependent on ΔΨm[7]. Depolarization of the mitochondrial membrane can lead to a redistribution of the dye. Therefore, it is crucial to consider the energetic state of the mitochondria when interpreting NAO staining results, especially in studies involving drugs or conditions that affect mitochondrial function.

Experimental Protocol: Staining of Mitochondria in Live Cells

This protocol provides a general guideline for staining mitochondria in live cells with NAO. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Nonyl Acridine Orange (NAO) stock solution (e.g., 1 mM in DMSO)

-

Live cells in culture

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

-

NAO Staining Solution Preparation: Dilute the NAO stock solution in pre-warmed cell culture medium to a final concentration of 10-100 nM. The optimal concentration should be determined empirically.

-

Staining: Remove the existing culture medium from the cells and replace it with the NAO staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

-

Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for NAO (Excitation: ~488 nm, Emission: ~520 nm for monomeric form, and >600 nm for the cardiolipin-bound form).

Caption: Experimental workflow for staining live cells with NAO.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of NAO, using a well-characterized standard.

Materials:

-

Nonyl Acridine Orange (NAO)

-

A standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectroscopic grade solvents (e.g., methanol, ethanol)

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of both NAO and the standard in the same solvent.

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both NAO and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectrum for each solution using the fluorescence spectrometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both NAO and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of NAO (ΦF,NAO) can be calculated using the following equation:

ΦF,NAO = ΦF,Std * (GradNAO / GradStd) * (η2NAO / η2Std)

Where:

-

ΦF,Std is the quantum yield of the standard.

-

GradNAO and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for NAO and the standard, respectively.

-

ηNAO and ηStd are the refractive indices of the solvents used for NAO and the standard (if different).

-

Summary of Key Photophysical Data

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λabs) | ~495 nm | Methanol | [1] |

| Emission Maximum (λem) | ~519-525 nm | Methanol (monomer) | [2][3] |

| Emission Maximum (λem) | ~640 nm | Bound to Cardiolipin (dimer) | [5] |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | Methanol | [1] |

| Fluorescence Quantum Yield (ΦF) | Not definitively reported for NAO. (Acridine Orange: 0.2 in basic ethanol) | - | [3] |

| Fluorescence Lifetime (τ) | Not definitively reported for NAO. (Acridine: ~11.5 ns in water, decreases in alcohol) | - | [5] |

| Binding Stoichiometry (NAO:CL) | 2:1 | - | [6] |

Conclusion: A Powerful yet Nuanced Tool

Nonyl acridine orange remains a cornerstone for mitochondrial research due to its unique affinity for cardiolipin and its responsive photophysical properties. A thorough understanding of its spectral behavior, including its sensitivity to the local environment and mitochondrial membrane potential, is critical for leveraging its full potential. By applying the principles and protocols outlined in this guide, researchers can harness the power of NAO to gain deeper insights into the intricate world of mitochondrial biology and its role in health and disease.

References

-

Kaewsuya, P., et al. (2007). Fluorescent Determination of Cardiolipin Using 10-N-nonyl Acridine Orange. Analytical Letters, 40(12), 2347-2361. [Link]

-

O'Donnell, V. B., et al. (2005). Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization. Molecular Pharmacology, 67(2), 435-445. [Link]

-

Kaewsuya, P., et al. (2007). Fluorescent Determination of Cardiolipin Using 10-N-Nonyl Acridine Orange. ResearchGate. [Link]

-

ResearchGate. (n.d.). Quantum yield of acridine in different solvents. [Link]

-

Garcia Fernandez, M. I., et al. (2004). Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models. Analytical Biochemistry, 328(2), 174-180. [Link]

-

Loura, L. M. S., et al. (2012). A Superior Fluorescent Probe for Detection of Cardiolipin. PLoS One, 7(8), e43226. [Link]

-

Dimitrijevs, P., et al. (2020). Improved method for the preparation of nonyl acridine orange analogues and utilization in detection of cardiolipin. New Journal of Chemistry, 44(26), 11036-11044. [Link]

-

Prahl, S. (2017). Acridine orange. Oregon Medical Laser Center. [Link]

-

Iris Publishers. (2021). Characterization of Acridine Orange in Homogeneous Media: A Supportive Study and Validation of Its Potential for Photo-Applications. [Link]

-

Kubota, Y., & Steiner, R. F. (1977). Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. Biophysical Chemistry, 6(3), 279-289. [Link]

-

Keij, J. F., et al. (2000). Staining of mitochondrial membranes with 10-nonyl acridine orange, MitoFluor Green, and MitoTracker Green is affected by mitochondrial membrane potential altering drugs. Cytometry, 39(3), 203-210. [Link]

-

Oliver, P. M., et al. (2014). Comparison of N-alkyl acridine orange dyes as fluorescence probes for the determination of cardiolipin. Journal of Bacteriology, 196(18), 3325-3335. [Link]

-

Garcia Fernandez, M. I., et al. (2004). Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: A study on different experimental models. ResearchGate. [Link]

-

Jacobson, J., et al. (2002). Intracellular distribution of the fluorescent dye nonyl acridine orange responds to the mitochondrial membrane potential: implications for assays of cardiolipin and mitochondrial mass. Journal of Neurochemistry, 82(2), 224-233. [Link]

Sources

- 1. Targeting of Mitochondria by 10-N-Alkyl Acridine Orange Analogues: Role of Alkyl Chain Length in Determining Cellular Uptake and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spectrum [Nonyl Acridine Orange] | AAT Bioquest [aatbio.com]

- 3. omlc.org [omlc.org]

- 4. irispublishers.com [irispublishers.com]

- 5. Preferential solvation studied by the fluorescence lifetime of acridine in water–alcohol mixtures - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Use of the fluorescent dye 10-N-nonyl acridine orange in quantitative and location assays of cardiolipin: a study on different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 10-N-Nonyl Acridine Orange (NAO) and its Relationship with Mitochondrial Membrane Potential

Abstract

For decades, 10-N-nonyl acridine orange (NAO) has been a widely utilized fluorescent probe in mitochondrial research. Its application has been primarily focused on the quantification of mitochondrial mass and the assessment of cardiolipin content. However, a significant and persistent question in the field revolves around the dependency of its mitochondrial accumulation on the mitochondrial membrane potential (ΔΨm). This guide provides a comprehensive technical analysis of NAO's mechanism of action, clarifying its relationship with ΔΨm. We will delve into the core principles of NAO staining, contrast it with genuinely potentiometric dyes, provide detailed experimental protocols for its use, and offer insights into the correct interpretation of the data it generates. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of this crucial mitochondrial probe.

Introduction: The Dichotomy of Mitochondrial Probes

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, signaling, and apoptosis. The health of a cell is intrinsically linked to the health of its mitochondria. Two key parameters used to assess mitochondrial function are the mitochondrial mass (the total amount of mitochondrial content in a cell) and the mitochondrial membrane potential (ΔΨm). The ΔΨm is an electrochemical gradient across the inner mitochondrial membrane (IMM) and is a primary indicator of respiratory activity and cellular viability.[1]

A variety of fluorescent probes have been developed to measure these parameters. These probes can be broadly categorized into two classes:

-

Potentiometric Drones: These dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM) and Rhodamine 123, are cationic and accumulate in the negatively charged mitochondrial matrix.[2][3] Their accumulation is directly proportional to the magnitude of the ΔΨm, following the Nernst equation. A decrease in ΔΨm leads to a rapid and proportional decrease in their fluorescence signal.

-

Mitochondrial Mass/Content Probes: These dyes are designed to stain mitochondria irrespective of their energetic state, providing a measure of the total mitochondrial volume or specific components within the mitochondria.

10-N-nonyl acridine orange (NAO) has traditionally been placed in the latter category. However, its cationic nature and conflicting reports in the literature have led to confusion regarding its potential dependence.[4][5] This guide aims to resolve this ambiguity.

The Core Mechanism: NAO's Affinity for Cardiolipin

The primary mechanism governing NAO's mitochondrial localization is not the membrane potential, but rather its high-affinity binding to cardiolipin (CL) .[6][7] Cardiolipin is a unique dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it constitutes about 15% of the total phospholipid content.[5] It plays a crucial role in the structure and function of the respiratory chain complexes.

The interaction between NAO and cardiolipin is highly specific. The stoichiometry of this binding is 2 NAO molecules per 1 molecule of cardiolipin.[7] This interaction is driven by two main forces:

-

Electrostatic Interaction: The positively charged quaternary ammonium group of NAO interacts with the two negatively charged phosphate groups of cardiolipin.[7]

-

Hydrophobic Interaction: The nonyl alkyl chain of NAO inserts into the hydrophobic core of the mitochondrial membrane, further stabilizing the binding.[6][8]

This high-affinity binding to cardiolipin is the reason NAO serves as an excellent probe for quantifying mitochondrial content, as cardiolipin is a signature lipid of mitochondria.

So, is NAO completely independent of membrane potential?

The answer is nuanced. While the primary driving force for NAO accumulation is cardiolipin binding, the mitochondrial membrane potential plays a secondary, indirect role. As a lipophilic cation, the initial electrophoretic movement of NAO towards and into the mitochondrial matrix is facilitated by the negative potential.[4][9] However, once inside, its retention is overwhelmingly dictated by its binding to cardiolipin.

Some studies have shown that severe mitochondrial depolarization using uncouplers like FCCP or CCCP can lead to a partial reduction in NAO fluorescence.[4][10] This is likely due to the loss of the initial electrophoretic pull, resulting in a slightly lower intramitochondrial concentration of NAO available to bind to cardiolipin. However, it is crucial to understand that this effect is significantly less pronounced than what is observed with true potentiometric dyes like TMRM, where depolarization leads to a near-complete loss of signal.[11]

The following diagram illustrates the distinct mechanisms of a potentiometric dye versus NAO.

Caption: Mechanisms of mitochondrial dye accumulation.

Experimental Design and Protocols

Accurate and reproducible data require meticulous experimental design and execution. The following protocols provide a framework for using NAO in cell-based assays.

Reagent Preparation

-

NAO Stock Solution: Prepare a 1 mM stock solution of 10-N-nonyl acridine orange (MW: 472.5 g/mol ) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5] Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the NAO stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. A typical working concentration range is 0.1 µM to 5 µM.[10][12] The optimal concentration should be determined empirically for each cell type and experimental setup.

Staining Protocol for Suspension and Adherent Cells (Flow Cytometry & Microscopy)

-

Cell Preparation: Culture cells to the desired confluency (for adherent cells) or density (for suspension cells). For baseline measurements, ensure cells are in a healthy, log-phase growth state.

-

Harvesting (for adherent cells): Gently detach adherent cells using a non-enzymatic cell dissociation solution or brief trypsinization. Over-trypsinization can damage cell membranes and affect mitochondrial health.

-

Cell Counting and Resuspension: Count the cells and resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add the NAO working solution to the cell suspension to achieve the final desired concentration.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[13]

-

Washing (Optional but Recommended): Centrifuge the cells at a low speed (e.g., 300 x g for 5 minutes) and resuspend the pellet in fresh, pre-warmed medium or phosphate-buffered saline (PBS). This step helps to reduce background fluorescence from unbound dye.

-

Data Acquisition:

-

Flow Cytometry: Analyze the cells immediately on a flow cytometer. NAO has an excitation maximum around 495 nm and an emission maximum around 522 nm, making it compatible with the FITC or GFP channel.[14]

-

Fluorescence Microscopy: Plate the stained cells onto a suitable imaging dish or slide. Acquire images using appropriate filter sets.

-

Designing a Self-Validating System

To ensure the integrity of your NAO data, it is essential to include proper controls and, ideally, a co-stain with a potentiometric dye.

-

Positive Control (Mitochondrial Mass Increase): Treat cells with an agent known to induce mitochondrial biogenesis (e.g., Bezafibrate). An increase in NAO fluorescence would validate its use as a marker for mitochondrial mass.

-

Negative Control (Mitochondrial Depolarization): Treat cells with a mitochondrial uncoupler like FCCP (final concentration 1-10 µM) or CCCP. While some decrease in NAO signal may be observed, it should be significantly less than the signal loss from a co-stained potentiometric dye like TMRM. This differential response is key to validating NAO's relative independence from ΔΨm.

The following workflow diagram outlines a robust experimental design for co-staining.

Caption: Experimental workflow for validating NAO staining.

Data Interpretation: NAO vs. Potentiometric Dyes

The correct interpretation of fluorescence data is paramount. A change in NAO fluorescence should not be automatically equated with a change in mitochondrial membrane potential.

| Observation | Interpretation with NAO | Interpretation with TMRM/TMRE |

| Decreased Fluorescence | Primarily indicates a decrease in mitochondrial mass or a reduction in cardiolipin content (e.g., due to peroxidation during apoptosis).[15][16] A minor contribution from severe depolarization is possible. | Directly indicates mitochondrial depolarization (a decrease in ΔΨm). |

| Increased Fluorescence | Primarily indicates an increase in mitochondrial mass (mitochondrial biogenesis). | Indicates mitochondrial hyperpolarization (an increase in ΔΨm). |

| No Change | Suggests no significant change in mitochondrial mass or cardiolipin content. | Suggests no significant change in mitochondrial membrane potential. |

| Table 1: Comparative interpretation of fluorescence data. |

Conclusion and Future Perspectives

Future advancements may focus on developing novel probes with even greater specificity for cardiolipin and complete insensitivity to membrane potential, further refining our ability to dissect the intricate workings of mitochondria.

References

-